N-(2-chlorobenzyl)-5-(4-fluorophenyl)-1-methyl-1H-imidazol-2-amine
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Overview
Description
N-(2-chlorobenzyl)-5-(4-fluorophenyl)-1-methyl-1H-imidazol-2-amine is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a chlorobenzyl group, a fluorophenyl group, and an imidazole ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorobenzyl)-5-(4-fluorophenyl)-1-methyl-1H-imidazol-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal with ammonia and formaldehyde under acidic conditions.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction using 2-chlorobenzyl chloride and a suitable nucleophile.
Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using 4-fluorophenylboronic acid and a suitable halide precursor.
Final Assembly: The final step involves the coupling of the synthesized intermediates to form the target compound under controlled reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to ensure scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorobenzyl)-5-(4-fluorophenyl)-1-methyl-1H-imidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents under controlled temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Amines, thiols; reactions can be carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted derivatives with new functional groups replacing the chlorobenzyl group.
Scientific Research Applications
N-(2-chlorobenzyl)-5-(4-fluorophenyl)-1-methyl-1H-imidazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-chlorobenzyl)-5-(4-fluorophenyl)-1-methyl-1H-imidazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to antiproliferative effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorobenzyl)-N-[2-(4-fluorophenyl)ethyl]amine
- 4-(2-chlorobenzyl)-N-(1-(4-fluorophenyl)ethylidene)-1-piperazinamine
- 4-(4-chlorobenzyl)-N-(1-(4-fluorophenyl)ethylidene)-1-piperazinamine
Uniqueness
N-(2-chlorobenzyl)-5-(4-fluorophenyl)-1-methyl-1H-imidazol-2-amine is unique due to its specific combination of functional groups and the presence of the imidazole ring. This unique structure imparts distinct chemical properties and reactivity, making it a valuable compound for various scientific applications. Its ability to undergo diverse chemical reactions and its potential biological activity further distinguish it from similar compounds.
Properties
Molecular Formula |
C17H15ClFN3 |
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Molecular Weight |
315.8 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-5-(4-fluorophenyl)-1-methylimidazol-2-amine |
InChI |
InChI=1S/C17H15ClFN3/c1-22-16(12-6-8-14(19)9-7-12)11-21-17(22)20-10-13-4-2-3-5-15(13)18/h2-9,11H,10H2,1H3,(H,20,21) |
InChI Key |
XPQACMNNLDDMAA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CN=C1NCC2=CC=CC=C2Cl)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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